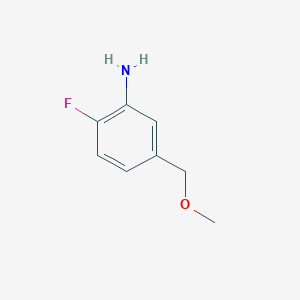
(4-(1-Fluorocyclobutyl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-Fluorocyclobutyl)phenyl)methanol is an organic compound characterized by the presence of a fluorocyclobutyl group attached to a phenyl ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Fluorocyclobutyl)phenyl)methanol typically involves the following steps:
Formation of the Fluorocyclobutyl Group: The fluorocyclobutyl group can be synthesized through the fluorination of cyclobutyl derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment to the Phenyl Ring: The fluorocyclobutyl group is then attached to a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst like aluminum chloride (AlCl3).
Introduction of the Methanol Group: Finally, the phenyl ring is functionalized with a methanol group through a Grignard reaction, where phenylmagnesium bromide reacts with formaldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1-Fluorocyclobutyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the cyclobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: (4-(1-Fluorocyclobutyl)phenyl)carboxylic acid.
Reduction: (4-(1-Fluorocyclobutyl)phenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(1-Fluorocyclobutyl)phenyl)methanol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mécanisme D'action
The mechanism of action of (4-(1-Fluorocyclobutyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorocyclobutyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl and methanol groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors. detailed studies on the exact molecular targets and pathways are still ongoing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(1-Chlorocyclobutyl)phenyl)methanol
- (4-(1-Bromocyclobutyl)phenyl)methanol
- (4-(1-Methylcyclobutyl)phenyl)methanol
Uniqueness
(4-(1-Fluorocyclobutyl)phenyl)methanol stands out due to the presence of the fluorine atom, which imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. These features make it a valuable compound in drug design and materials science.
Propriétés
Formule moléculaire |
C11H13FO |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
[4-(1-fluorocyclobutyl)phenyl]methanol |
InChI |
InChI=1S/C11H13FO/c12-11(6-1-7-11)10-4-2-9(8-13)3-5-10/h2-5,13H,1,6-8H2 |
Clé InChI |
BDXOJLAZWMZZJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=C(C=C2)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















